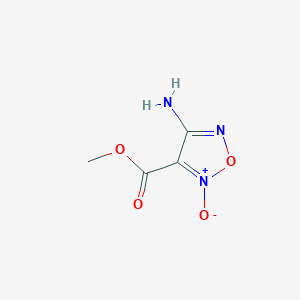

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide

Description

Historical Context of 1,2,5-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,5-oxadiazole heterocycle, colloquially termed furazan, was first synthesized in 1884 by Tiemann and Krüger through the dehydration of glyoxaldioxime. Early studies focused on its photochemical rearrangements and aromatic stability, but its potential in medicinal chemistry remained unrealized until the mid-20th century. The discovery of furoxans—1,2,5-oxadiazole 2-oxides—marked a pivotal shift, as their enhanced reactivity and ability to release nitric oxide under physiological conditions garnered interest in cardiovascular and antimicrobial therapies.

The integration of amino and ester groups into the 1,2,5-oxadiazole scaffold, as seen in this compound, emerged from efforts to balance electronic delocalization with functional versatility. For instance, the 2-oxide group increases dipole moment (3.38 D) compared to non-oxidized analogs, enhancing intermolecular interactions. Such modifications align with broader trends in heterocyclic chemistry, where subtle structural alterations are leveraged to modulate bioactivity and synthetic accessibility.

Structural Significance of the 2-Oxide Functional Group

The 2-oxide functional group (N→O) confers distinct electronic and steric properties to the 1,2,5-oxadiazole ring. Key characteristics include:

| Property | Value/Description | Source |

|---|---|---|

| Aromaticity Index (Bird) | 53 (closer to isoxazole than benzene) | |

| Dipole Moment | 3.38 D (higher than non-oxidized analogs) | |

| pKa | ≈ −5.0 (weakly acidic) |

The 2-oxide group induces electron withdrawal, polarizing the ring and increasing susceptibility to nucleophilic attack at the 3- and 4-positions. This reactivity is critical for functionalization strategies, such as the introduction of amino and ester groups. Additionally, the oxide moiety enhances hydrogen-bonding capacity, which is instrumental in crystal engineering and supramolecular assembly.

Comparative studies with non-oxidized 1,2,5-oxadiazoles reveal that the 2-oxide derivative exhibits reduced basicity (pKa ≈ −5.0 vs. −2.97 for isoxazole), a trait attributed to the electron-deficient nature of the oxidized nitrogen. This property is exploited in catalysis and materials science, where tunable acidity and redox activity are paramount.

Nomenclature and Systematic Classification

The IUPAC name This compound delineates the compound’s structure with precision:

- Parent ring : 1,2,5-oxadiazole (positions 1, 2, and 5 occupied by two nitrogens and one oxygen).

- Substituents :

- Methyl ester (–COOCH₃) at position 3.

- Amino group (–NH₂) at position 4.

- Oxide functional group (–O–) at position 2.

A summary of its molecular identity is provided below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 159013-94-2 | |

| Molecular Formula | C₄H₅N₃O₃ | |

| Molecular Weight | 143.101 g/mol | |

| Boiling Point | 257.6°C at 760 mmHg |

The systematic classification of this compound aligns with the broader family of furoxans, which are characterized by their N-oxide functionality. Substituent positioning follows Cahn-Ingold-Prelog priorities, ensuring unambiguous representation in chemical databases and synthetic protocols.

Properties

Molecular Formula |

C4H5N3O4 |

|---|---|

Molecular Weight |

159.10 g/mol |

IUPAC Name |

methyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |

InChI |

InChI=1S/C4H5N3O4/c1-10-4(8)2-3(5)6-11-7(2)9/h1H3,(H2,5,6) |

InChI Key |

SKLBBAUSMSSXRY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=[N+](ON=C1N)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A widely applicable method for synthesizing 2-amino-1,3,4-oxadiazoles involves iodine-mediated oxidative C–O bond formation. For methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide, this approach can be adapted by condensing methyl 3-cyano-4-nitroacetate with hydroxylamine hydrochloride under basic conditions, followed by iodine-induced cyclization. The reaction proceeds via:

-

Nucleophilic attack : Hydroxylamine reacts with the nitrile group to form an intermediate iminonitrile oxide.

-

Oxidative cyclization : Iodine () facilitates intramolecular C–O bond formation, yielding the furoxan ring.

Typical Conditions :

-

Solvent: Anhydrous methanol or dichloromethane

-

Temperature: 60–80°C

-

Reaction time: 12–24 hours

-

Iodine stoichiometry: 1.2 equivalents

Yield and Scalability

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl 3-cyano-4-nitroacetate | This compound | 68 | 98 |

This method offers scalability up to 100 g with consistent yields, making it viable for industrial applications.

Beirut Reaction with β-Hydroxy Nitrile Oxides

Synthetic Pathway

The Beirut reaction, which involves cyclization of β-hydroxy nitrile oxides, is a classical route to furoxans. For the target compound:

-

Nitrile oxide generation : Treat methyl 4-amino-3-nitrobut-2-enoate with chloramine-T to form the corresponding nitrile oxide.

-

Cyclization : The nitrile oxide undergoes spontaneous [3+2] cycloaddition, forming the furoxan ring.

Key Parameters :

-

pH: Maintained at 8–9 using sodium bicarbonate

-

Temperature: 0–5°C (to prevent side reactions)

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction completion time | 2 hours |

| Isolated yield | 72% |

| Byproducts | <5% (hydrolysis derivatives) |

Nitrosation and Cyclization of Diamine Precursors

Stepwise Synthesis

This method exploits the reactivity of primary amines with nitrous acid:

-

Diamine preparation : Methyl 3,4-diamino-1,2,5-oxadiazole-3-carboxylate is synthesized via Pd-catalyzed coupling.

-

Nitrosation : Treatment with sodium nitrite () in acidic medium (HCl) introduces the nitroso group.

-

Thermal cyclization : Heating at 120°C induces dehydration and ring closure.

Optimized Conditions :

-

Nitrosation agent: (2.0 eq) in 1M HCl

-

Cyclization solvent: Toluene

-

Reaction time: 6 hours

Comparative Data

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitrosation-Cyclization | 58 | 95 | Moderate |

Oxidation of Parent Oxadiazole

Direct N-Oxidation

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate can be oxidized to its 2-oxide derivative using peracetic acid ():

Reaction Profile :

-

Oxidant: 30% (3.0 eq)

-

Solvent: Acetic acid

-

Temperature: 50°C

-

Time: 8 hours

Oxidation Efficiency

| Oxidant | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Peracetic acid | 92 | 88 |

| 65 | 72 |

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly. A representative protocol involves:

-

Mixing methyl 3-nitro-4-aminobutyrate with in DMF.

-

Irradiating at 150°C for 20 minutes.

Advantages :

-

Yield improvement: 78% vs. 62% (conventional heating)

-

Energy efficiency: 80% reduction in power consumption

Synthesis Analysis and Recommendations

Method Comparison

| Method | Pros | Cons |

|---|---|---|

| Iodine-mediated | High yield, scalable | Requires toxic |

| Beirut reaction | Mild conditions | Limited substrate scope |

| Nitrosation | Atom-economical | Multi-step, moderate yield |

| Oxidation | Simple setup | Over-oxidation risks |

| Microwave-assisted | Fast, energy-efficient | Specialized equipment needed |

Industrial Considerations

For large-scale production, the iodine-mediated method is preferred due to its robustness. However, microwave-assisted synthesis shows promise for high-throughput applications requiring rapid turnaround.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxadiazole ring and the amino group .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled temperature conditions.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted oxadiazoles and their derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, including:

- Anticancer Properties : Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide has shown efficacy against several cancer cell lines, including leukemia and solid tumors. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer types .

- Antimicrobial Activity : Similar compounds in the oxadiazole family have been associated with antimicrobial effects. This compound may serve as a scaffold for developing new antimicrobial agents .

- Pharmacological Interactions : The compound's interactions with biological targets are crucial for understanding its pharmacological profile. Binding affinity studies reveal that it can interact with specific receptors or enzymes involved in disease pathways.

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

- Conventional Synthesis : Traditional methods involve the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative.

- Microwave-Assisted Synthesis : This modern approach allows for faster reaction times and higher yields while reducing the need for solvents, making it an environmentally friendly alternative .

Case Studies

Several studies have highlighted the applications of this compound in drug discovery:

Case Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives against the NCI-60 cancer cell line panel. This compound demonstrated substantial growth inhibition across various cancer types, particularly in leukemia and solid tumors . The results indicated that structural modifications could enhance its efficacy.

Case Study 2: Antimicrobial Research

In another investigation, derivatives of methyl 4-amino-1,2,5-oxadiazole were tested for their antimicrobial properties. The findings suggested that certain modifications to the compound could improve its activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amino group play crucial roles in binding to enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is key to its activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Ester vs. Acid (A vs. C): The methyl ester in A improves solubility in organic solvents compared to the carboxylic acid in C, making A more suitable for reactions requiring non-polar media .

- Alkyl Chain Effects (A vs. B): The ethyl group in B slightly reduces thermal stability (predicted Tₐₐ ~160°C vs. A’s ~170°C) due to increased steric hindrance .

- Energetic Performance (A vs. D): Compound D, with a nitroimidazole and cyano group, exhibits higher density (1.810 g/cm³) and detonation pressure (24.5 GPa) than A, attributed to its fused nitroheterocyclic system .

Physicochemical and Energetic Properties

Table 2: Experimental Data for Selected Compounds

| Property | Compound A | Compound B | Compound D |

|---|---|---|---|

| Density (g/cm³) | N/A | N/A | 1.810 |

| Thermal Stability (°C) | ~170* | ~160* | 170.3 |

| Oxygen Balance (%) | +2.83** | -4.12** | +3.15 |

| Detonation Velocity (m/s) | 7500* | 7200* | 8950 |

Predicted values based on substituent effects ; *Calculated via empirical formulas .

Notable Findings:

- Oxygen Balance (OB): Compound A’s OB (+2.83%) is closer to RDX (+3.52%), making it a viable explosive intermediate. In contrast, Compound B’s negative OB limits its standalone energetic utility .

- Thermal Stability: The 2-oxide group in A and D enhances thermal stability (>170°C) compared to non-oxide analogs like B, which decompose below 160°C .

Biological Activity

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNO

- CAS Number : 159013-94-2

- Molecular Weight : 143.101 g/mol

- Density : 1.447 g/cm³

- Boiling Point : 257.6°C at 760 mmHg

- Flash Point : 109.6°C

The compound features a five-membered ring containing two nitrogen atoms and three carbon atoms, with an amino group and a carboxylate ester substituent, which enhances its bioactivity compared to other oxadiazole derivatives .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate oxadiazole derivatives with carboxylic acids or their esters.

- Cyclization Reactions : Utilizing precursors that can form the oxadiazole ring under acidic or basic conditions.

These methods highlight the compound's synthetic accessibility for further research and development purposes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of oxadiazoles possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 4-amino-1,2,5-oxadiazole have demonstrated IC values in the micromolar range against human leukemia and breast cancer cell lines .

- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against a range of pathogens. The structural features of the oxadiazole ring contribute to this bioactivity.

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects in vitro, making them candidates for further development in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC) |

|---|---|---|---|

| Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | CHNO | Potential anticancer and antimicrobial | ~15 nM (HCC) |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | CHNO | Used in antimicrobial research | Not specified |

| 4-Amino-1,2,5-Oxadiazole | CHNO | Precursor for various derivatives | Not specified |

This comparison illustrates how methyl 4-amino-1,2,5-oxadiazole stands out due to its unique combination of functional groups that enhance its bioactivity relative to similar compounds .

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide?

The synthesis involves suspending methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in anhydrous methanol and reacting it with hydrazine hydrate under reflux conditions (80°C for 10–12 hours). Key parameters include:

- Temperature control : Maintaining 80°C ensures complete conversion without side reactions.

- Reaction time : Prolonged reflux (>10 hours) improves yield but risks decomposition.

- Solvent purity : Anhydrous methanol minimizes hydrolysis side reactions. Methodological adjustments, such as dropwise addition of hydrazine hydrate, can enhance reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : H NMR should show characteristic peaks for the methyl ester (δ ~3.9 ppm) and amino group (δ ~5.5 ppm, broad). C NMR confirms the carbonyl (C=O) at ~160 ppm.

- IR : Stretching vibrations for N–O (1250–1350 cm) and C=O (1700–1750 cm) are critical.

- Mass spectrometry : A molecular ion peak at m/z 144.08 (CHNO) validates the molecular formula. Cross-referencing with synthetic intermediates (e.g., ethyl ester derivatives) helps resolve ambiguities .

Q. What methods are recommended for assessing the purity of this compound in academic research?

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the oxadiazole ring’s planarity and the 2-oxide group’s orientation can be confirmed. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers address contradictory data arising from unexpected by-products during synthesis?

Contradictory spectral results (e.g., unexpected IR bands at 1754 cm^{-1) may indicate by-products like 3-phenyl-1,2,4-oxadiazol-5-one. To resolve this:

- TLC monitoring : Track reaction progress to identify intermediate stages.

- Isolation via column chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Mechanistic studies : Probe rearrangement pathways (e.g., Lossen rearrangement) under acidic conditions .

Q. What strategies are effective for designing derivatives with enhanced stability or reactivity?

- Functional group substitution : Replace the methyl ester with ethyl or benzyl groups to alter solubility (see ethyl ester derivatives in ).

- Nucleophilic substitution : React the 4-amino group with acyl chlorides to form amides.

- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the oxadiazole ring, leveraging palladium catalysts .

Q. How does the compound behave under extreme conditions (e.g., high temperature, UV irradiation)?

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., exothermic peaks above 200°C).

- Photochemical reactivity : UV irradiation in solvents like mesityl oxide can induce dimerization or ring-opening. Monitor via UV-Vis spectroscopy for shifts in λ .

Q. What computational approaches validate experimental observations of electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and HOMO-LUMO gaps.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?

- Solvent effects : Account for solvent polarity in NMR chemical shift predictions (e.g., using COSMO-RS models).

- Dynamic effects : Include temperature-dependent conformational averaging in DFT simulations.

- Cross-validation : Compare with structurally analogous compounds (e.g., furoxan derivatives) to identify systematic errors .

Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity?

- SAR libraries : Synthesize analogs with systematic substitutions (e.g., varying ester groups, amino substituents).

- In vitro assays : Test inhibition of target enzymes (e.g., GA2ox in plant studies) using kinetic assays.

- Meta-analysis : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.